molecular formula C19H17N3O3S B6545387 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide CAS No. 946251-64-5

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide

Cat. No. B6545387
CAS RN: 946251-64-5
M. Wt: 367.4 g/mol
InChI Key: QAOPKRYCNLLJDM-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide (MSPM) is a nitrogen-containing heterocyclic compound that has been widely studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. MSPM is a synthetic compound that has been used in a variety of scientific research applications, including drug discovery and development, and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. In drug discovery and development, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In organic synthesis, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide has been used as an intermediate in the synthesis of other compounds. In biochemistry, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide has been used to study the mechanism of action of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide has several advantages and limitations when used in laboratory experiments. One advantage of using N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide is that it is relatively easy to synthesize and can be used as an intermediate in the synthesis of other compounds. Additionally, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, making it useful for studying the mechanism of action of enzymes and other proteins. However, N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide has not been extensively studied and its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Future Directions

The potential applications of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide are numerous and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Future studies should focus on the effects of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide in vivo, as well as its potential as an anti-inflammatory and anti-cancer agent. Additionally, further research is needed to evaluate the safety and efficacy of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide in clinical trials. Finally, research should focus on the development of new synthesis methods for N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide and the synthesis of novel derivatives of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide, which may have improved therapeutic properties.

Synthesis Methods

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide can be synthesized using a variety of methods, including the reaction of an amine with a methylbenzamide derivative, the reaction of a pyridazine derivative with a methylbenzamide derivative, and the reaction of a 6-methanesulfonylpyridazine derivative with a methylbenzamide derivative. The most commonly used method is the reaction of a 6-methanesulfonylpyridazine derivative with a methylbenzamide derivative, which yields N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide as the product.

properties

IUPAC Name

4-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-6-8-14(9-7-13)19(23)20-16-5-3-4-15(12-16)17-10-11-18(22-21-17)26(2,24)25/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOPKRYCNLLJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methylbenzamide

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